molecular formula C5H6N4 B581418 4-Amino-1-methyl-1h-pyrazole-3-carbonitrile CAS No. 1201935-84-3

4-Amino-1-methyl-1h-pyrazole-3-carbonitrile

Cat. No.: B581418
CAS No.: 1201935-84-3
M. Wt: 122.131
InChI Key: MHUKCJYFICPCGZ-UHFFFAOYSA-N
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Description

4-Amino-1-methyl-1h-pyrazole-3-carbonitrile is a heterocyclic compound that features a pyrazole ring substituted with an amino group, a methyl group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-methyl-1h-pyrazole-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazine derivatives with α,β-unsaturated nitriles. The reaction is often carried out in the presence of a base such as sodium ethoxide, which facilitates the cyclization process .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-methyl-1h-pyrazole-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Amino-1-methyl-1h-pyrazole-3-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.

    Medicine: Explored for its anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of agrochemicals and dyes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-1-methyl-1h-pyrazole-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

4-Amino-1-methyl-1H-pyrazole-3-carbonitrile (abbreviated as 4-AMPC) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic effects across various domains, including anti-inflammatory, antimicrobial, and anticancer activities. This article provides a comprehensive overview of the biological activity of 4-AMPC, supported by data tables, case studies, and detailed research findings.

4-AMPC has the molecular formula C4H5N5 and a molecular weight of 133.12 g/mol. The compound features an amino group at the 4-position and a cyano group at the 3-position of the pyrazole ring, contributing to its reactivity and biological properties.

1. Anti-Inflammatory Activity

Research indicates that 4-AMPC exhibits significant anti-inflammatory properties. A study evaluated its effects on cyclooxygenase (COX) enzymes, which are key mediators in inflammation. The compound demonstrated selective inhibition of COX-2 with an IC50 value of approximately 0.02–0.04 μM, indicating strong potential as an anti-inflammatory agent without significant gastrointestinal toxicity .

Table 1: Anti-inflammatory Activity of 4-AMPC

CompoundIC50 (μM)COX-1 InhibitionCOX-2 Inhibition
4-AMPC0.02–0.04ModerateHigh
Standard Drug0.05HighVery High

2. Antimicrobial Activity

The antimicrobial efficacy of 4-AMPC has been evaluated against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited sub-micromolar activity against MRSA and other Gram-positive bacteria. Its mechanism involves targeting bacterial DNA gyrase and topoisomerase IV, crucial for bacterial replication .

Table 2: Antimicrobial Activity of 4-AMPC

Bacterial StrainMIC (μg/mL)
Methicillin-sensitive S. aureus0.125
Methicillin-resistant S. aureus8
E. coli>8

3. Antitumor Activity

Recent studies have highlighted the potential of pyrazole derivatives, including 4-AMPC, in cancer therapy. The compound has been shown to enhance anti-tumor immunity in mouse models and promote tumor regression when used in conjunction with immune checkpoint inhibitors .

Case Study: Tumor Regression in Mouse Models
In a controlled study, mice treated with a combination of 4-AMPC and an immune checkpoint inhibitor exhibited significant tumor size reduction compared to control groups receiving either treatment alone.

Structure-Activity Relationship (SAR)

The biological activity of 4-AMPC can be attributed to its structural features. Modifications at various positions on the pyrazole ring influence its affinity for biological targets:

  • Position 1 : Substituents can enhance binding affinity to COX enzymes.
  • Position 3 : The cyano group is critical for antimicrobial activity.
  • Position 4 : The amino group plays a vital role in anti-inflammatory effects.

Properties

IUPAC Name

4-amino-1-methylpyrazole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4/c1-9-3-4(7)5(2-6)8-9/h3H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHUKCJYFICPCGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1201935-84-3
Record name 4-amino-1-methyl-1H-pyrazole-3-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

1-Methyl-4-nitropyrazole-3-carbonitrile (2.0 g) was dissolved in DCM (30 ml) and 10% Pd/C (0.3 g, 50% wet) added. The mixture was stirred under a hydrogen atmosphere overnight. The catalyst was filtered off and the solution poured on to a silica column (15 g). The product was eluted with 100% EtOAc (100 ml) to yield 4-amino-1-methylpyrazole-3-carbonitrile, 1.277 g. Mass spectrum: MH+ 123
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0.3 g
Type
catalyst
Reaction Step Two

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